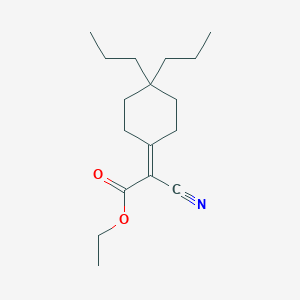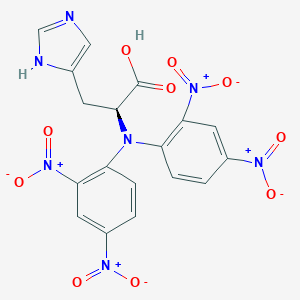
N,N-Bis(2,4-dinitrophenyl)-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2,4-dinitrophenyl)-L-histidine, commonly known as DNPH-His, is a chemical compound that has been widely used in scientific research for over a century. DNPH-His is a derivative of histidine, an essential amino acid that is found in many proteins and enzymes in the human body. DNPH-His has been used in various biochemical and physiological studies due to its ability to react with carbonyl groups in proteins and peptides, which makes it a useful tool for protein analysis and identification.
作用機序
DNPH-His reacts with carbonyl groups in proteins and peptides through a nucleophilic addition reaction. The reaction forms a stable hydrazone bond between DNPH-His and the carbonyl group, which can be detected through various analytical techniques. The reaction is specific to carbonyl groups, which makes DNPH-His a useful tool for protein analysis and identification.
生化学的および生理学的効果
DNPH-His has been shown to have minimal biochemical and physiological effects on cells and tissues. However, it is important to note that DNPH-His can modify proteins and peptides, which can change their biological activity and properties. Therefore, it is important to use DNPH-His with caution and to carefully interpret the results obtained from experiments using DNPH-His.
実験室実験の利点と制限
DNPH-His has several advantages for lab experiments, including its specificity for carbonylated proteins, its ability to modify proteins and peptides, and its ease of use. However, DNPH-His also has limitations, including its potential to modify proteins and peptides, its sensitivity to pH and temperature, and its potential for non-specific reactions with other molecules in biological samples.
将来の方向性
There are several future directions for research on DNPH-His, including the development of new analytical techniques for protein identification and quantification, the investigation of the biological effects of DNPH-His modification on proteins and peptides, and the development of new applications for DNPH-His in biomedical research. Additionally, the use of DNPH-His in combination with other analytical techniques, such as mass spectrometry, could provide new insights into the role of oxidative stress in disease and aging.
合成法
DNPH-His can be synthesized through the reaction between 2,4-dinitrophenylhydrazine (DNPH) and histidine. The reaction takes place in an acidic solution, and the resulting product is a yellow-orange crystalline powder. The purity of DNPH-His can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry.
科学的研究の応用
DNPH-His has been used in various scientific research applications, including protein identification, quantification, and modification studies. DNPH-His has been used to identify carbonylated proteins, which are proteins that have been modified by oxidative stress. DNPH-His has also been used to quantify the levels of carbonylated proteins in biological samples, which can provide insights into the oxidative stress status of cells and tissues. Additionally, DNPH-His has been used to modify proteins and peptides, which can change their biological activity and properties.
特性
CAS番号 |
1655-66-9 |
|---|---|
製品名 |
N,N-Bis(2,4-dinitrophenyl)-L-histidine |
分子式 |
C18H13N7O10 |
分子量 |
487.3 g/mol |
IUPAC名 |
(2S)-2-(N-(2,4-dinitrophenyl)-2,4-dinitroanilino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C18H13N7O10/c26-18(27)17(5-10-8-19-9-20-10)21(13-3-1-11(22(28)29)6-15(13)24(32)33)14-4-2-12(23(30)31)7-16(14)25(34)35/h1-4,6-9,17H,5H2,(H,19,20)(H,26,27)/t17-/m0/s1 |
InChIキー |
DYPVFKXVTXSSTH-KRWDZBQOSA-N |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[C@@H](CC3=CN=CN3)C(=O)O |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(CC3=CN=CN3)C(=O)O |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(CC3=CN=CN3)C(=O)O |
その他のCAS番号 |
1655-66-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



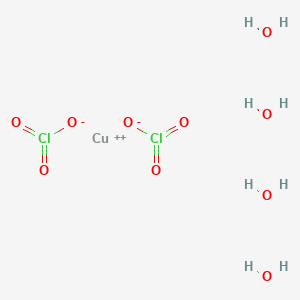
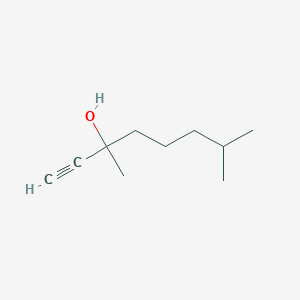
![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)
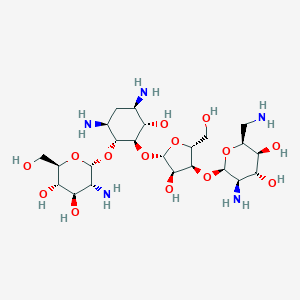
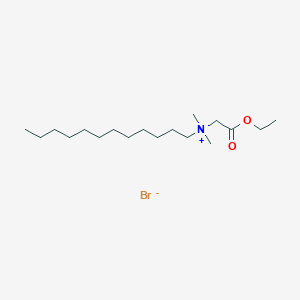

![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)

